5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its pyridine ring substituted with amino, chloro, dimethyl, and nitrile groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
. Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.
Pharmacokinetics
. These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
. The effects would largely depend on the specific targets of the compound and how it interacts with them.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interactions with its targets. .
Biochemical Analysis
Biochemical Properties
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with hydrazine hydrate, hydroxylamine, and anthranilic acid, leading to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin irritation and serious eye damage, indicating its potential impact on cellular integrity and function . Additionally, its ability to cause respiratory irritation suggests that it may affect cellular processes related to respiratory function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to interact with hydrazine hydrate, hydroxylamine, and anthranilic acid, resulting in the formation of various derivatives . These interactions can lead to changes in gene expression and alterations in biochemical pathways, highlighting the compound’s potential as a modulator of molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under certain conditions, but its degradation products may also have significant biochemical effects. For example, the compound’s ability to cause skin and eye irritation suggests that its degradation products may also be biologically active . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and biochemical pathway regulation. At higher doses, it may cause toxic or adverse effects, including skin irritation, eye damage, and respiratory irritation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, its interaction with hydrazine hydrate, hydroxylamine, and anthranilic acid leads to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These interactions suggest that the compound can modulate metabolic pathways and influence the levels of specific metabolites, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. For example, its ability to cause respiratory irritation suggests that it may be transported to respiratory tissues, where it can exert its effects . Understanding the transport and distribution mechanisms of this compound is essential for predicting its cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interactions with enzymes and proteins may lead to its localization in the cytoplasm or nucleus, where it can modulate biochemical pathways and gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with an amine source under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming fused heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, hydrazines, and hydroxylamines.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Scientific Research Applications
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a precursor for dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and electrochromic devices.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: Shares the amino and chloro substituents but lacks the dimethyl and nitrile groups.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains similar dimethyl and nitrile groups but differs in the position of the amino and chloro groups.
2-Amino-4-chloro-6-methylpyrimidine: A pyrimidine derivative with similar functional groups but a different ring structure.
Uniqueness
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyridine ring allows for fine-tuning of its chemical properties, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGFOOFJMWOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1N)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989881 | |
Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-36-7 | |
Record name | NSC61974 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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